3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
CAS No.: 1485070-45-8
Cat. No.: VC3174368
Molecular Formula: C12H12F6N2O4
Molecular Weight: 362.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1485070-45-8 |
---|---|
Molecular Formula | C12H12F6N2O4 |
Molecular Weight | 362.22 g/mol |
IUPAC Name | 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C8H10N2.2C2HF3O2/c1-2-7(4-9-3-1)8-5-10-6-8;2*3-2(4,5)1(6)7/h1-4,8,10H,5-6H2;2*(H,6,7) |
Standard InChI Key | ZGOBDLAWONCPPC-UHFFFAOYSA-N |
SMILES | C1C(CN1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES | C1C(CN1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Compound | Connection Point | Acid Component | Key Structural Feature |
---|---|---|---|
3-(Azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid | Pyridine 3-position | Trifluoroacetic acid (1:1) | Pyridine connected at 3-position |
2-(Azetidin-3-yl)pyridine bistrifluoroacetate | Pyridine 2-position | Trifluoroacetic acid (1:2) | Pyridine connected at 2-position |
Azetidin-3-yl acetate 2,2,2-trifluoroacetate | Acetate group | Trifluoroacetic acid | Contains acetate functionality |
The positional isomerism between the 2- and 3-position substitution on the pyridine ring represents a critical structural difference that likely impacts the compound's chemical behavior and biological activity.
Physical and Chemical Properties
Chemical Properties
The chemical reactivity of 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is influenced by several key structural elements:
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The pyridine nitrogen provides a basic site capable of participating in hydrogen bonding and coordination chemistry
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The azetidine ring system introduces strain and potential reactivity at the nitrogen position
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The trifluoroacetic acid component enhances solubility characteristics and modifies the acid-base properties
Applications and Biological Activity
Research Applications
In addition to pharmaceutical applications, compounds like 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid serve as valuable research tools for:
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Studying structure-activity relationships
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Investigating binding interactions with biological targets
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Developing synthetic methodologies for heterocyclic chemistry
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Exploring the effects of positional isomerism on biological activity
Quantity | Typical Price Range (USD) | Availability |
---|---|---|
100mg | $500-550 | Limited |
250mg | $700-750 | Limited |
500mg | $950-1000 | Limited |
1g | $1400-1500 | Limited |
This pricing reflects the specialized nature of these compounds and the complexity involved in their synthesis and purification.
Comparative Analysis with Structurally Related Compounds
Structural Relationships
The relationship between 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid and other azetidin-containing compounds reveals important structural variations that impact chemical behavior and potential applications:
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Position of pyridine substitution (2- vs 3-position) affects electronic distribution and steric properties
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Number of trifluoroacetic acid molecules in the salt (mono vs bis) influences solubility and acidity
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Presence of additional substituents (like methyl groups) modifies the electronic and steric environment
Structure-Property Relationships
The relationship between structural features and chemical properties can be anticipated as follows:
Research Trends and Future Directions
Current research involving azetidin-pyridine compounds indicates several promising directions:
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Development of more efficient synthetic routes to access these structural scaffolds
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Investigation of structure-activity relationships in biological systems
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Exploration of applications in catalysis and materials science
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Computational studies to predict properties and biological activities
Research interest in these compounds stems from their unique structural features and potential applications in pharmaceutical development and chemical research.
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